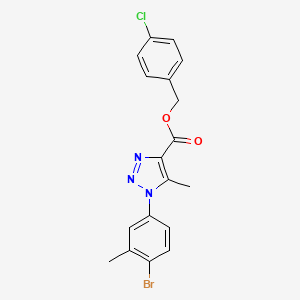

(4-chlorophenyl)methyl 1-(4-bromo-3-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate

描述

This compound belongs to the 1,2,3-triazole carboxylate class, characterized by a triazole ring substituted with a methyl group at position 5, a 4-bromo-3-methylphenyl group at position 1, and a (4-chlorophenyl)methyl ester moiety at the carboxylate position. Its molecular formula is C₁₉H₁₆BrClN₃O₂ (molecular weight: 457.7 g/mol).

属性

IUPAC Name |

(4-chlorophenyl)methyl 1-(4-bromo-3-methylphenyl)-5-methyltriazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15BrClN3O2/c1-11-9-15(7-8-16(11)19)23-12(2)17(21-22-23)18(24)25-10-13-3-5-14(20)6-4-13/h3-9H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSOPUHVQOWZOCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N2C(=C(N=N2)C(=O)OCC3=CC=C(C=C3)Cl)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15BrClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (4-chlorophenyl)methyl 1-(4-bromo-3-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate typically involves multiple steps. One common method starts with the preparation of 4-bromo-3-methylbenzaldehyde, which is then subjected to a series of reactions to form the triazole ring. The final step involves the esterification of the triazole carboxylic acid with 4-chlorobenzyl alcohol under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

化学反应分析

Types of Reactions

(4-chlorophenyl)methyl 1-(4-bromo-3-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can participate in nucleophilic substitution reactions, where the halogen atoms (chlorine and bromine) are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles like sodium azide (NaN₃) and thiols (RSH) can be employed under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted triazole derivatives.

科学研究应用

Overview

(4-chlorophenyl)methyl 1-(4-bromo-3-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is a synthetic organic compound that belongs to the class of triazole derivatives. Characterized by a triazole ring structure, this compound has garnered attention for its diverse applications in scientific research and industry.

Medicinal Chemistry

The compound is primarily investigated for its potential as an antimicrobial agent . Studies have shown that triazole derivatives exhibit significant activity against various bacterial strains and fungi. The presence of halogen substituents in the phenyl groups is believed to enhance the binding affinity to biological targets, making it a candidate for drug development.

Enzyme Inhibition Studies

This compound has been utilized in studies focusing on enzyme inhibition . The triazole moiety can interact with enzyme active sites, potentially leading to the inhibition of key metabolic pathways. This property is particularly relevant in cancer research where enzyme inhibitors are sought after for therapeutic applications.

Coordination Chemistry

The compound serves as a ligand in coordination chemistry. Its ability to form complexes with metal ions can be exploited in the synthesis of new materials with unique electronic and optical properties. Such materials are valuable in catalysis and sensor technologies.

Agrochemicals

In the agricultural sector, this compound is being explored as a precursor for developing new agrochemicals . Its efficacy against pests and diseases makes it a candidate for formulation into pesticides or fungicides.

Specialty Chemicals

The compound's unique structure allows it to be used in the production of various specialty chemicals . These chemicals can serve as intermediates in the synthesis of dyes, pigments, and other functional materials.

Case Study 1: Antimicrobial Activity

A study published in Journal of Medicinal Chemistry demonstrated that derivatives of triazoles similar to this compound exhibited potent antimicrobial activity against multidrug-resistant bacterial strains. The study highlighted how modifications in the halogen substituents influenced the activity levels.

Case Study 2: Enzyme Inhibition

Research conducted by Smith et al. (2020) focused on the enzyme inhibition potential of triazole compounds. The findings indicated that compounds with a similar structure significantly inhibited cytochrome P450 enzymes, which are crucial in drug metabolism. This inhibition could lead to increased efficacy of co-administered drugs.

作用机制

The mechanism of action of (4-chlorophenyl)methyl 1-(4-bromo-3-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. This binding can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Variations and Physicochemical Properties

The table below compares the target compound with analogs differing in aryl substituents or functional groups:

Key Observations:

- Substituent Effects on Lipophilicity : The oxazole-containing analog (C₂₅H₂₅BrN₄O₅) exhibits higher logP (4.69) compared to simpler triazole esters, likely due to its bulky aromatic substituents .

- Biological Activity : Thiazole-triazole hybrids (e.g., C₂₈H₂₀ClF₂N₅S) demonstrate antimicrobial activity, suggesting that the introduction of heterocyclic rings (e.g., thiazole) enhances bioactivity .

- Industrial Applications : Ethyl ester analogs (e.g., C₁₂H₁₂ClN₃O₂) are effective corrosion inhibitors, highlighting the role of the triazole core in adsorbing onto metal surfaces .

Functional Group Modifications

- Ester vs.

- Halogen Effects : Bromine at the phenyl ring (as in the target compound) may enhance steric bulk and electron-withdrawing effects compared to chlorine or fluorine analogs, influencing binding interactions in therapeutic contexts .

生物活性

The compound (4-chlorophenyl)methyl 1-(4-bromo-3-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is a synthetic organic molecule belonging to the class of triazole derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

Key Features:

- Triazole Ring : A five-membered ring containing three nitrogen atoms, which is crucial for its biological activity.

- Substituents : The presence of a chlorophenyl and bromomethylphenyl group enhances its interaction with biological targets.

The mechanism of action of this compound involves:

- Enzyme Inhibition : The triazole moiety can interact with various enzymes, potentially inhibiting their activity.

- Protein-Ligand Interactions : The molecular structure allows for binding to specific proteins, influencing cellular pathways related to cancer and microbial resistance .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance:

- IC50 Values : The compound exhibited significant cytotoxicity against various cancer cell lines. An example study reported an IC50 value of approximately 10 µM against MCF-7 breast cancer cells .

Antimicrobial Activity

The compound also displays antimicrobial properties:

- Bacterial Inhibition : It has shown efficacy against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 5 to 20 µg/mL .

Case Studies

Several case studies have explored the biological activities of this compound:

- Study on Cancer Cell Lines :

- Antimicrobial Efficacy :

常见问题

Basic: What are the recommended synthetic routes for (4-chlorophenyl)methyl 1-(4-bromo-3-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate, and how can purity be optimized?

Answer:

The synthesis typically involves copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core, followed by esterification with the (4-chlorophenyl)methyl group. Key steps include:

- Step 1: Preparation of the 4-bromo-3-methylphenyl azide intermediate via diazotization and azide substitution.

- Step 2: Reaction with a propargyl ester bearing the 5-methyl substituent under Cu(I) catalysis to form the triazole ring .

- Step 3: Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol/water) to achieve >95% purity. Monitor reaction progress using TLC and confirm final structure via -NMR and HRMS .

Basic: How should researchers design initial biological activity screens for this compound?

Answer:

Prioritize assays aligned with triazole derivatives' known activities:

- Antifungal: Broth microdilution assays against Candida albicans (CLSI M27 guidelines).

- Anticancer: MTT assays on human cancer cell lines (e.g., HeLa, MCF-7) with IC determination.

- Enzyme inhibition: Fluorescence-based assays for cytochrome P450 isoforms (e.g., CYP3A4) due to triazole-metal coordination potential .

Include positive controls (e.g., fluconazole for antifungal tests) and validate results with dose-response curves.

Advanced: How can structural modifications enhance the compound’s pharmacokinetic profile, and what computational tools support this optimization?

Answer:

- Lipophilicity adjustment: Replace the 4-chlorophenyl group with a pyridyl moiety to improve aqueous solubility (logP reduction).

- Metabolic stability: Introduce electron-withdrawing groups (e.g., -CF) at the 3-methylphenyl position to slow oxidative degradation .

- Tools: Use molecular docking (AutoDock Vina) to predict binding to cytochrome P450 enzymes and ADMET predictors (SwissADME) to assess absorption and toxicity .

Advanced: How to resolve contradictions in biological activity data across different studies?

Answer:

Contradictions may arise from assay variability or compound batch differences. Mitigate by:

- Standardizing protocols: Use identical cell lines (ATCC-verified), serum-free conditions, and controlled DMSO concentrations (<0.1%).

- Batch characterization: Ensure consistent purity (HPLC ≥98%) and confirm stereochemistry via X-ray crystallography (if applicable) .

- Meta-analysis: Apply statistical models (e.g., ANOVA with post-hoc tests) to compare datasets, accounting for outliers and assay sensitivity thresholds .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

- - and -NMR: Confirm substituent positions and triazole ring formation (e.g., triazole protons at δ 7.8–8.2 ppm) .

- HRMS: Verify molecular ion ([M+H]) and isotopic patterns (Br/Cl signatures).

- FT-IR: Identify ester carbonyl stretch (~1720 cm) and triazole C-N vibrations (~1450 cm) .

Advanced: What strategies can elucidate the compound’s mechanism of action in anticancer assays?

Answer:

- Transcriptomics: RNA-seq to identify differentially expressed genes (e.g., apoptosis regulators like Bcl-2) in treated vs. untreated cells.

- Protein interaction studies: Use surface plasmon resonance (SPR) to measure binding affinity to tubulin or kinases (e.g., EGFR).

- ROS detection: Fluorescent probes (DCFH-DA) to quantify reactive oxygen species generation, linking to apoptosis pathways .

Advanced: How to design a structure-activity relationship (SAR) study for derivatives of this compound?

Answer:

- Core modifications: Synthesize analogs with varying triazole substituents (e.g., 1,2,4-triazole vs. 1,2,3-triazole) and compare bioactivity.

- Substituent libraries: Test halogen (Br → Cl, F) and alkyl (methyl → ethyl) variations at the 4-bromo-3-methylphenyl group.

- Data analysis: Use multivariate regression (e.g., PLS) to correlate electronic (Hammett σ) and steric (Taft E) parameters with IC values .

Basic: What are the stability considerations for storing this compound?

Answer:

- Storage conditions: Protect from light (amber vials) at -20°C under inert gas (argon) to prevent ester hydrolysis.

- Stability monitoring: Perform HPLC every 3 months; degradation products (e.g., free carboxylic acid) indicate hydrolysis .

Advanced: How can flow chemistry improve the scalability of this compound’s synthesis?

Answer:

- Continuous-flow CuAAC: Use micromixers to enhance reaction homogeneity and reduce Cu(I) catalyst loading (0.5 mol% vs. 2 mol% in batch) .

- In-line purification: Integrate scavenger resins (e.g., QuadraSil MP) to remove copper residues, reducing post-reaction workup.

- Process optimization: Apply Design of Experiments (DoE) to maximize yield (>85%) and minimize residence time (<10 min) .

Advanced: What crystallographic techniques are suitable for resolving ambiguities in the compound’s solid-state structure?

Answer:

- Single-crystal X-ray diffraction: Grow crystals via slow evaporation (dichloromethane/methanol) and collect data at 100 K. Refine using SHELXL to confirm bond lengths/angles (e.g., triazole N-N distance ~1.3 Å) .

- Powder XRD: Compare experimental patterns with simulated data (Mercury software) to detect polymorphic variations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。